molecular formula C21H27N3O3S B11318614 2-methyl-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one

2-methyl-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one

Cat. No.: B11318614
M. Wt: 401.5 g/mol
InChI Key: ABZCJWSDRGSOBB-UHFFFAOYSA-N
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Description

2-methyl-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a tetrahydrophthalazinone core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and the construction of the tetrahydrophthalazinone core. Common synthetic routes may involve:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Sulfonylation: Introduction of the sulfonyl group is often done using sulfonyl chlorides under basic conditions.

    Construction of Tetrahydrophthalazinone Core: This step may involve cyclization reactions using hydrazine derivatives and appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

2-methyl-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-methyl-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one is unique due to its combination of a piperidine ring, sulfonyl group, and tetrahydrophthalazinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H27N3O3S

Molecular Weight

401.5 g/mol

IUPAC Name

2-methyl-4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-5,6,7,8-tetrahydrophthalazin-1-one

InChI

InChI=1S/C21H27N3O3S/c1-15-10-11-16(14-19(15)28(26,27)24-12-6-3-7-13-24)20-17-8-4-5-9-18(17)21(25)23(2)22-20/h10-11,14H,3-9,12-13H2,1-2H3

InChI Key

ABZCJWSDRGSOBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)C)S(=O)(=O)N4CCCCC4

Origin of Product

United States

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